Cas no 53845-09-3 (3-phenoxypropane-1-thiol)

3-phenoxypropane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 1-Propanethiol, 3-phenoxy-
- 3-Phenoxypropane-1-thiol
- 3-phenoxypropanethiol
- SCHEMBL1493177
- 53845-09-3
- AKOS000169264
- MTLBDRAQIVKSNZ-UHFFFAOYSA-N
- EN300-59691
- 3-phenoxypropane-1-thiol
-
- インチ: InChI=1S/C9H12OS/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
- InChIKey: MTLBDRAQIVKSNZ-UHFFFAOYSA-N
- ほほえんだ: SCCCOc1ccccc1
計算された属性
- せいみつぶんしりょう: 168.06088618Da
- どういたいしつりょう: 168.06088618Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 89.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-phenoxypropane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-59691-0.25g |
3-phenoxypropane-1-thiol |
53845-09-3 | 85% | 0.25g |
$188.0 | 2023-02-09 | |
Enamine | EN300-59691-1.0g |
3-phenoxypropane-1-thiol |
53845-09-3 | 85% | 1.0g |
$470.0 | 2023-02-09 | |
Ambeed | A1114207-1g |
3-Phenoxypropane-1-thiol |
53845-09-3 | 95% | 1g |
$384.0 | 2024-04-18 | |
1PlusChem | 1P01A89E-250mg |
3-phenoxypropane-1-thiol |
53845-09-3 | 85% | 250mg |
$286.00 | 2024-04-30 | |
1PlusChem | 1P01A89E-500mg |
3-phenoxypropane-1-thiol |
53845-09-3 | 85% | 500mg |
$499.00 | 2024-04-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01140223-1g |
3-Phenoxypropane-1-thiol |
53845-09-3 | 95% | 1g |
¥2639.0 | 2024-04-18 | |
TRC | P322088-25mg |
3-phenoxypropane-1-thiol |
53845-09-3 | 25mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-59691-2.5g |
3-phenoxypropane-1-thiol |
53845-09-3 | 85% | 2.5g |
$923.0 | 2023-02-09 | |
Enamine | EN300-59691-0.05g |
3-phenoxypropane-1-thiol |
53845-09-3 | 85% | 0.05g |
$88.0 | 2023-02-09 | |
Ambeed | A1114207-5g |
3-Phenoxypropane-1-thiol |
53845-09-3 | 95% | 5g |
$1114.0 | 2024-04-18 |
3-phenoxypropane-1-thiol 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
3-phenoxypropane-1-thiolに関する追加情報
Professional Introduction to 3-Phenoxypropane-1-thiol (CAS No. 53845-09-3)
3-phenoxypropane-1-thiol is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 53845-09-3, has garnered considerable attention due to its potential applications in synthetic chemistry and drug development. The presence of both a phenoxy group and a thiol moiety makes it a versatile intermediate, facilitating various chemical transformations and reactions essential for medicinal chemistry.
The molecular structure of 3-phenoxypropane-1-thiol consists of a propane backbone substituted with a phenoxy group at the third carbon and a thiol group at the first carbon. This configuration imparts distinct reactivity, making it a valuable building block in the synthesis of more complex molecules. The phenoxy group, derived from phenol, contributes to hydrophobic interactions and can participate in hydrogen bonding, while the thiol group is highly reactive and can form disulfide bonds or undergo oxidation-reduction reactions.
In recent years, 3-phenoxypropane-1-thiol has been explored for its role in the development of novel pharmaceutical agents. Its reactivity allows for the introduction of various functional groups, making it a useful precursor in designing molecules with specific biological activities. For instance, researchers have utilized this compound to synthesize analogs of known drugs, aiming to improve their efficacy or reduce side effects. The ability to modify the structure of 3-phenoxypropane-1-thiol provides chemists with a flexible platform for drug discovery.
One of the most promising applications of 3-phenoxypropane-1-thiol lies in its use as an intermediate in the synthesis of bioactive molecules. The compound’s thiol group can react with electrophiles to form thiourea derivatives or with metals to form coordination complexes, which are often employed in catalytic processes. Additionally, the phenoxy group can be further functionalized to introduce other pharmacophores, enhancing the compound’s utility in medicinal chemistry.
The pharmaceutical industry has shown particular interest in derivatives of 3-phenoxypropane-1-thiol due to their potential therapeutic effects. For example, studies have indicated that certain analogs exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Furthermore, the structural features of these compounds have been investigated for their role in modulating inflammatory responses or neurotransmitter activity, suggesting applications in treating conditions such as arthritis or neurodegenerative diseases.
Synthetic methodologies for preparing 3-phenoxypropane-1-thiol have also seen significant advancements. Modern techniques allow for efficient and scalable production of this compound, ensuring its availability for research and industrial applications. Researchers have developed novel catalytic systems that enhance the yield and purity of 3-phenoxypropane-1-thiol, reducing costs and improving overall process economics. These innovations underscore the growing importance of this compound in synthetic chemistry.
The environmental impact of synthesizing and utilizing 3-phenoxypropane-1-thiol is also a consideration in contemporary research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. By employing sustainable practices, chemists aim to make the production of this valuable intermediate more environmentally friendly while maintaining high standards of quality and efficiency.
In conclusion, 3-phenoxypropane-1-thiol (CAS No. 53845-09-3) represents a crucial compound in organic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and drug developers. As research continues to uncover new applications and synthetic methods for this compound, its significance in advancing chemical biology and medicine is likely to grow even further.
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